7-Methyl-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound that belongs to the class of pyrazolo-pyridines. These compounds are characterized by their fused pyrazole and pyridine rings, which contribute to their diverse biological activities and potential applications in medicinal chemistry. The specific compound 7-methyl-1H-pyrazolo[3,4-c]pyridine has garnered interest due to its structural uniqueness and the potential for various functionalizations that enhance its pharmacological properties.
This compound is derived from the pyrazolo[3,4-c]pyridine framework, which is classified as a nitrogen-containing heterocycle. The classification of this compound can be broken down as follows:
The synthesis of 7-methyl-1H-pyrazolo[3,4-c]pyridine typically involves cyclization reactions starting from appropriate precursors. One common method includes:
For example, a recent study demonstrated the synthesis of various 5-halo-1H-pyrazolo[3,4-c]pyridines via a sequence of reactions including borylation and cross-coupling methods, showcasing the versatility of this synthetic route for further functionalization .
7-Methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions typical for heterocycles:
The mechanism of action for 7-methyl-1H-pyrazolo[3,4-c]pyridine is primarily linked to its interactions with biological targets such as enzymes or receptors. The presence of nitrogen atoms in the structure allows it to engage in hydrogen bonding and coordinate with metal ions in enzymatic active sites.
Research indicates that derivatives of this compound exhibit inhibitory effects on specific kinases, which play critical roles in cell signaling pathways. This suggests that the compound may act as an inhibitor by mimicking natural substrates or by disrupting enzyme-substrate interactions .
Relevant data regarding its physical properties can be obtained from spectral analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
7-Methyl-1H-pyrazolo[3,4-c]pyridine has several promising applications in scientific research:
The classical Huisgen indazole synthesis, involving cyclization of ortho-substituted arylhydrazones, has been adapted for constructing pyrazolo[3,4-c]pyridine cores. A pivotal advancement addressed scalability and yield limitations in early methods. Steel et al. introduced dichloroethane (DCE) as a co-solvent during the Huisgen reaction of 5-halo-2-formylpyridines with hydrazine acetate. This modification enhanced reaction homogeneity and facilitated the isolation of 1-acetyl-5-halopyrazolo[3,4-c]pyridines without chromatography. Subsequent deacetylation using sodium methoxide/methanol delivered the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold in >90% yield over two steps (e.g., 4b, R=Br). The optimized protocol enabled gram-scale synthesis, crucial for fragment-based drug discovery (FBDD) applications [1].
Table 1: Optimization of Huisgen Synthesis for Pyrazolo[3,4-c]Pyridines
Parameter | Original Method | Optimized Method (Steel et al.) |
---|---|---|
Solvent System | Ethanol/Acetic Acid | Dichloroethane (DCE) Co-solvent |
Intermediate Isolation | Chromatography Required | Crystallization/Precipitation |
Deacetylation Agent | Hydrochloric Acid | Sodium Methoxide/Methanol |
Overall Yield (4b) | ~60% | >90% |
Scalability | Limited (<5g) | Demonstrated (>20g) |
Direct cyclocondensation strategies using hydrazine circumvent pre-functionalized intermediates. A robust route starts with 2-bromo-5-fluoropyridine. Regioselective lithiation at C4 (using lithium diisopropylamide, LDA) followed by acetaldehyde quenching yields 1-(2-bromo-5-fluoropyridin-4-yl)ethanol. Jones oxidation furnishes the acetyl intermediate 4 (R=Br, X=F). Treatment with excess hydrazine in ethylene glycol at 120°C induces cyclization via hydrazone formation, culminating in 3-methyl-1H-pyrazolo[3,4-c]pyridine (5) in 99% yield. This sequence is highly scalable (>250 g demonstrated) and tolerates alkyl/aryl groups at C3 when derived from alternative aldehydes (e.g., 6–8, R=Me, Ph, 4-ClC₆H₄). A limitation arises with furfural due to competitive side reactions, underscoring substrate sensitivity [7].
Reaction Sequence:2-Bromo-5-fluoropyridine → Lithiation → Aldehyde Quenching → Oxidation → Hydrazine Cyclization → Pyrazolo[3,4-c]pyridine
Alternative solvent-free approaches employ multi-component reactions (MCRs). For example, condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-amine, and 3-(cyanoacetyl)indole using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst at 100°C affords complex pyrazolo[3,4-b]pyridine-indole hybrids. While applicable to diverse aldehydes, this method focuses on [3,4-b]-fused isomers and requires specialized catalysts [5].
Differentiating N1 versus N2 alkylation in 1H-pyrazolo[3,4-c]pyridines is critical for vectorial elaboration in FBDD. Key protection strategies include:
Table 2: Regioselective N-Functionalization Methods
Protecting Group | Conditions | Major Product | Yield (%) | Selectivity Driver |
---|---|---|---|---|
Ms | Methanesulfonyl chloride, Pyridine | N1-Ms (5a) | 92 | Inherent N1 Nucleophilicity |
THP | Dihydropyran, PPTS, 1h | N2-THP (6b) | 78 | Kinetic Control |
THP | Dihydropyran, PPTS, 12h | N1-THP (6a) | 85 | Thermodynamic Control |
SEM | SEM-Cl, NaH, THF | N1-SEM (8a) | 89 | Strong Base (NaH) |
SEM | SEM-Cl, iPr₂NEt, THF | N2-SEM (8b) | 83 | Bulky Organic Base |
Regioselectivity in alkylations is governed by electronic and steric factors. N1 is favored for small electrophiles (e.g., methyl iodide) due to lower steric hindrance, while bulky groups exhibit reduced selectivity, necessitating chromatographic separation of N1/N2 isomers. Computational pKₐ models predict that N1 anions are thermodynamically more stable, aligning with observed N1 preference under equilibrium conditions [1] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3